

# Analytical Identification and Quantification

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## Compound Focus: Thioquinapiperifil

CAS No.: 220060-39-9

Cat. No.: S545254

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Since **Thioquinapiperifil** is not a legally marketed pharmaceutical, data comes from analyses of adulterated products. The following table summarizes key identification parameters and the quantitative findings from a specific product sample.

Table 1: Key Analytical Identifiers for **Thioquinapiperifil**

Property	Description / Value
IUPAC Name	3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione [1]
Molecular Formula	C <sub>24</sub> H <sub>28</sub> N <sub>6</sub> OS [1]
Molecular Weight	448.19 g/mol (exact mass) [1]
Chemical Class	Imidazoquinazoline derivative [1]
Quantified Amount	~13-15 mg per tablet (43-48 µg/mg) [1]

## Experimental Protocol for Sample Analysis

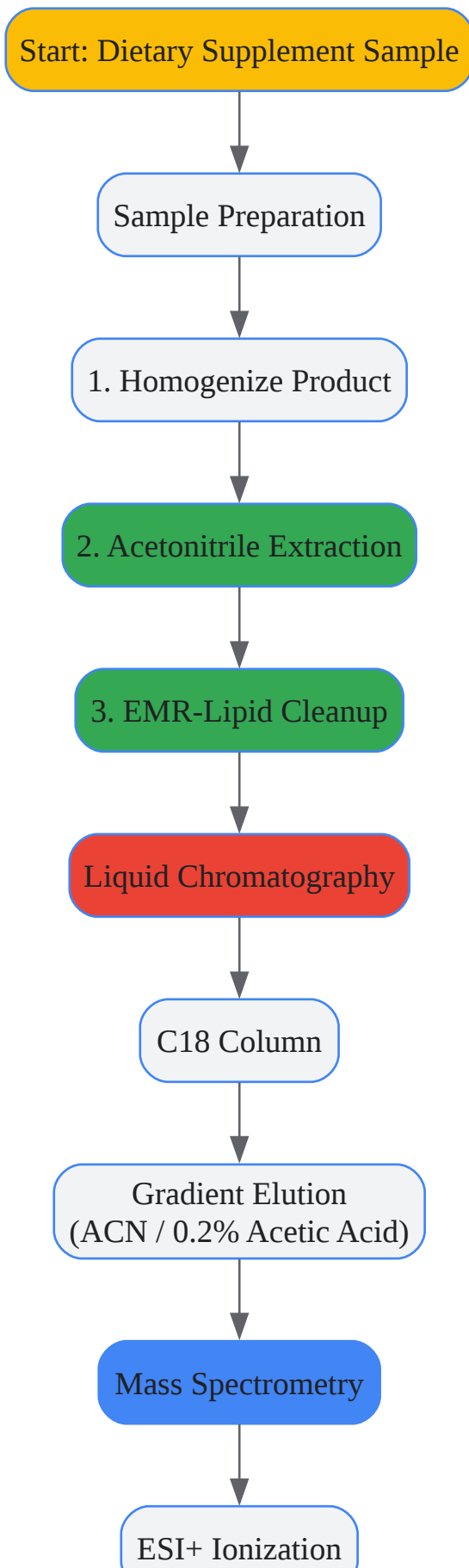
The following protocol is adapted from analytical methods used to detect PDE-5 inhibitors like **Thioquinapiperifil** in dietary supplements. It leverages Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and identification [2] [3].

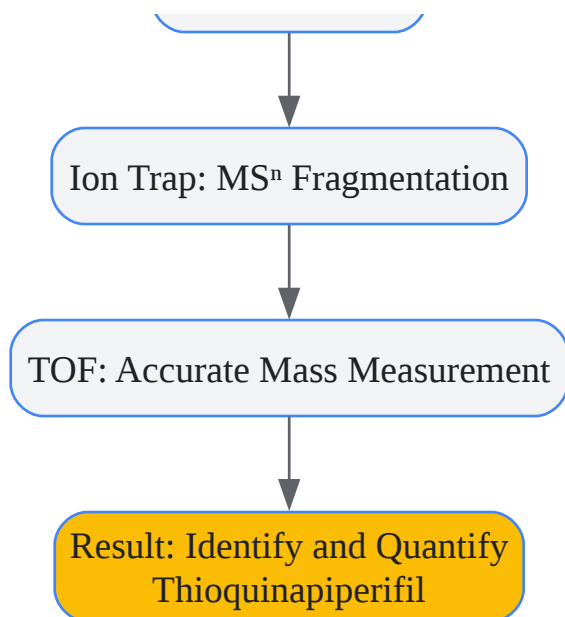
Table 2: Detailed LC-MS Protocol for Detecting **Thioquinapiperifil**

Step	Parameter	Specification
1. Sample Preparation	Extraction	Homogenize supplement. Weigh 1.0 g sample. Extract with 10 mL of <b>acetonitrile</b> via vortex mixing and ultrasonication for 10 minutes [3].
	Cleanup	Use <b>Enhanced Matrix Removal-Lipid (EMR-Lipid)</b> dispersive Solid-Phase Extraction to effectively remove oily matrices in soft-gel capsules [3].
2. LC Conditions	Column	Reversed-phase (e.g., <b>C18</b> ) [2].

|| **Mobile Phase** | **A:** Water with 0.2% Acetic Acid **B:** Acetonitrile [2] || | **Gradient** | Gradient elution from 5% B to 95% B over 15-20 minutes [2]. || | **Flow Rate** | 0.2 mL/min [2]. || | **Column Temperature** | 50 °C [2]. || **3. MS Conditions** | **Ion Source** | **Electrospray Ionization (ESI)** in positive ion mode [2]. || | **Analysis Mode** | **High-Resolution Tandem MS (MS<sup>n</sup>)**. Precursor ion isolation and Collision-Induced Dissociation (CID) in the ion trap, with accurate mass measurement by Time-of-Flight (TOF) detector [2]. |

The experimental workflow for this protocol can be summarized as follows:





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## Interpretation of Analytical Findings

The detection of **Thioquinapiperifil** is confirmed by matching the accurate mass of its parent and fragment ions against a spectral library [2]. The amount found in a product (13-15 mg/tablet) is a **quantitative estimate of the level of adulteration**, not a recommended clinical dose [1]. The safety, efficacy, and pharmacokinetics of this unapproved compound in humans are unknown.

## Critical Considerations for Researchers

- **Toxicological Risk:** **Thioquinapiperifil**'s toxicity profile is unstudied. Its structural similarity to approved PDE-5 inhibitors suggests potential for serious side effects, especially when combined with nitrates [4].
- **Analytical Specificity:** The imidazoquinazoline structure of **Thioquinapiperifil** differs from more common sildenafil-like analogs, making accurate HRMS and MS<sup>n</sup> libraries crucial to avoid misidentification [1] [5].

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## References

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